N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
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Overview
Description
N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methylpyridine moiety, a piperidine ring, and an isoquinoline core, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Preparation of 5-Methylpyridin-2-yl: This can be achieved through the methylation of pyridine derivatives.
Synthesis of Piperidin-4-yl: Piperidine derivatives are often synthesized through hydrogenation of pyridine or via cyclization reactions.
Formation of Isoquinolin-3-amine: Isoquinoline derivatives can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski reactions.
The final assembly involves coupling these components under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]quinolin-3-amine
- N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-4-amine
Uniqueness
N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its isoquinoline core, coupled with the piperidine and methylpyridine moieties, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918490-82-1 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-14-2-5-19(22-12-14)24-20-11-16-10-18(4-3-15(16)13-23-20)25-17-6-8-21-9-7-17/h2-5,10-13,17,21H,6-9H2,1H3,(H,22,23,24) |
InChI Key |
KKDJCBTUCXRTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
Origin of Product |
United States |
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